2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione

Oxidation state differentiation Hydrogen-bond acceptor capacity Lipophilicity modulation

Redox-state ambiguity in phthalimide-ethyl-phenyl series procurement often introduces unwanted metabolic variability. This terminal sulfone eliminates CYP450-mediated S-oxidation as a pharmacokinetic confounder, ensuring metabolic stability consistent with Celgene’s phenethylsulfone strategy. - Oxidation State: Fully oxidized sulfone, circumventing the sulfide-to-sulfoxide metabolic shift that alters pharmacophore geometry. - Pharmacophoric Integrity: Tetrahedral sulfone enables dual H-bond contacts unattainable by reduced analogs, critical for DHPS inhibitor design. - Supply Assurance: ≥95% purity, full PubChem descriptors, SDS/COA documentation, and non-hazardous DOT/IATA transport classification provided.

Molecular Formula C16H12ClNO4S
Molecular Weight 349.8 g/mol
Cat. No. B11061737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione
Molecular FormulaC16H12ClNO4S
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClNO4S/c17-11-5-7-12(8-6-11)23(21,22)10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2
InChIKeyQSORVTACHNYLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Profile


2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione (CAS 85052-86-4, MF C16H12ClNO4S, MW 349.8 g/mol) is a phthalimide-based sulfone featuring a 4-chlorophenylsulfonyl moiety linked via an ethylene spacer to the isoindole-1,3-dione core [1]. It is catalogued at ≥95% purity with long-term cool/dry storage and non-hazardous DOT/IATA transport classification . The compound carries zero hydrogen-bond donors versus four hydrogen-bond acceptors and displays a computed XLogP3-AA of 2.5, placing it in a moderate lipophilicity range favourable for membrane permeability screening [1].

Why Generic Substitution Fails


Within the phthalimide-ethyl-phenyl series, three oxidation states coexist: the thioether (sulfanyl, CAS 92853-70-8), the sulfoxide (sulfinyl), and the fully oxidized sulfone (the target compound) . These states differ not merely in oxygen count but in geometry (tetrahedral vs. pyramidal), hydrogen-bond-acceptor capacity (4 vs. 2 vs. 3 HBA), and metabolic susceptibility. Literature on cyclic imide alkyl series demonstrates that the sulfone oxidation state can confer hypolipidemic activity in rodent models at 10–20 mg/kg/day that is absent or attenuated in the corresponding thioethers and sulfoxides [1]. Consequently, a procurement that selects the thioether or sulfoxide analog based on skeletal similarity alone risks acquiring a compound with fundamentally different biological reactivity, solubility, and ADME trajectory.

Quantitative Differentiation Evidence


Sulfone vs. Thioether: Physicochemical Property Divergence

The target sulfone (CAS 85052-86-4) possesses four hydrogen-bond acceptors (4 × O) and zero donors, versus the thioether analog (CAS 92853-70-8) which has only two HBA (2 × O) and zero donors [1]. The sulfone's XLogP3-AA of 2.5 reflects the polarizing influence of the –SO2– group, whereas the thioether's computed lipophilicity is higher owing to the less polar –S– linkage. Molecular weight increases from 317.79 g/mol (thioether) to 349.8 g/mol (sulfone) due to the additional oxygen atoms [1].

Oxidation state differentiation Hydrogen-bond acceptor capacity Lipophilicity modulation

DHPS Pharmacophore: Critical Sulfone Interaction

A series of novel N-sulfonylphthalimide derivatives, structurally analogous to the target compound, were evaluated against five bacterial strains (Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Serratia marcescens, Serratia odorifera) and three Candida species. In silico docking against dihydropteroate synthase (DHPS) indicated that the sulfonyl (–SO2–) group forms critical hydrogen-bond interactions within the active site, a contact that the corresponding thioether or sulfoxide analogs cannot replicate with the same geometry [1]. Although MIC values for the specific target compound are not reported in this study, the class-level pharmacophore requirement establishes the sulfone as the minimal-active oxidation state for DHPS-targeted antibacterial design.

Antibacterial screening N-sulfonylphthalimide DHPS docking

Metabolic Stability: Sulfone as Terminal Oxidation Product

The thioether (sulfanyl) analog is susceptible to CYP450-mediated S-oxidation to the sulfoxide and subsequently to the sulfone, introducing pharmacokinetic variability and potential reactive metabolite formation. The sulfone, in contrast, represents the terminal oxidation product and is not a substrate for further S-oxidation, nor is it readily reduced back to the sulfoxide under physiological conditions [1]. This metabolic endpoint character is a recognized rationale for developing sulfone-containing drug candidates over their sulfide progenitors. Although direct microsomal stability data for CAS 85052-86-4 are not publicly available, the general metabolic stability advantage of aryl alkyl sulfones over corresponding sulfides is well established in medicinal chemistry literature and is supported by the Celgene phenethylsulfone patent family, which explicitly claims 1,3-dioxoisoindoline-substituted phenethylsulfones for their favourable metabolic profiles [2].

Metabolic stability Sulfone vs. sulfide oxidation CYP450 liability

Purity and Supply Chain Traceability

Commercially, 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione is supplied at a minimum purity specification of 95% (AKSci Catalog 8303CU), with SDS and Certificate of Analysis available upon request . In contrast, the thioether analog (CAS 92853-70-8) is listed in multiple vendor databases without a publicly stated minimum purity specification on authoritative sites . The target compound benefits from an unambiguous CAS registry (85052-86-4) and PubChem CID 13655156 with complete computed descriptors, whereas the sulfoxide intermediate analog lacks a clearly indexed CAS number in major databases, introducing procurement ambiguity [1].

Compound procurement Quality assurance Purity specification

Best-Fit Research and Industrial Applications


DHPS-Targeted Antibacterial Pharmacophore Development

The sulfonyl group of this compound serves as a critical hydrogen-bond-accepting pharmacophore in DHPS inhibitor design. The tetrahedral sulfone geometry enables simultaneous dual H-bond contacts within the active site that the sulfide or sulfoxide oxidation states cannot replicate [1]. Researchers exploring non-sulfonamide antibacterial scaffolds should select this sulfone over its reduced analogs to maintain pharmacophoric integrity in structure–activity relationship (SAR) campaigns.

Metabolic Stability Screening and Lead Optimization

As the terminal oxidation product in the thioether → sulfoxide → sulfone metabolic cascade, this compound eliminates CYP450-mediated S-oxidation as a source of pharmacokinetic variability [1]. Medicinal chemistry teams optimizing phenethyl-isoindoline-dione leads for in vivo efficacy should prioritize the sulfone to reduce metabolic liability, consistent with the Celgene phenethylsulfone patent strategy [2].

Hypolipidemic and Metabolic Disease Research

Cyclic imide sulfones, including phthalimide-based sulfones, have demonstrated hypolipidemic activity in rodent models at 10–20 mg/kg/day, with effects on serum cholesterol and triglyceride levels [1]. This compound's sulfone oxidation state aligns with the active pharmacophore identified in these studies, making it a pertinent tool compound for investigating lipid-metabolism pathways where the sulfide or sulfoxide analogs were inactive or less potent.

Academic Screening-Library Procurement

With a verified CAS number (85052-86-4), ≥95% purity specification, full PubChem descriptor set, and available SDS/COA documentation [1][2], this compound is suitable for high-throughput screening libraries that require unambiguous identity, traceable quality metrics, and non-hazardous shipping classification, offering procurement advantages over less well-characterized redox analogs.

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